REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[N+]([C:13]1[CH:18]=CC=C[CH:14]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[C:4]([F:9])[CH:3]=1)[N:6]=[CH:18][CH:13]=[CH:14]2
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Name
|
|
Quantity
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12.825 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C=C1)F
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Name
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ferrous sulfate
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Quantity
|
4.275 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.79 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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20.2 mL
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Type
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solvent
|
Smiles
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OCC(O)CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated gently
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Type
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CUSTOM
|
Details
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After the first vigorous reaction
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Type
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CUSTOM
|
Details
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The nitrobenzene was removed in vacuo
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Type
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ADDITION
|
Details
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Water was added
|
Type
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CUSTOM
|
Details
|
the dark brown precipitate separated
|
Type
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CUSTOM
|
Details
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which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |